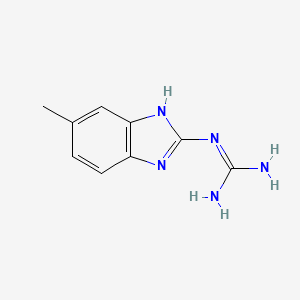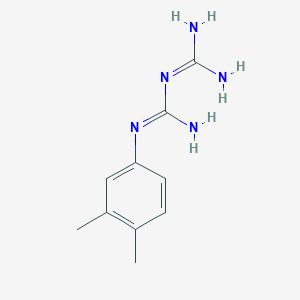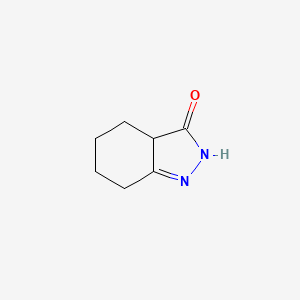![molecular formula C7H6N2OS B1331517 5-Methylthieno[2,3-d]pyrimidin-4(3h)-one CAS No. 43088-64-8](/img/structure/B1331517.png)
5-Methylthieno[2,3-d]pyrimidin-4(3h)-one
Vue d'ensemble
Description
5-Methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Mécanisme D'action
Target of Action
The primary target of 5-Methylthieno[2,3-d]pyrimidin-4(3h)-one is the phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target in cancer therapy .
Mode of Action
This compound acts as a highly potent and selective inhibitor of PI3K . It binds to the PI3K enzyme, preventing it from performing its role in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway . This inhibition disrupts the pathway, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular functions, including growth and survival. By inhibiting PI3K, the compound disrupts this pathway, leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
Similar compounds have shown good developability profiles in cell-based proliferation and adme (absorption, distribution, metabolism, and excretion) assays . These properties impact the bioavailability of the compound, determining how well it is absorbed into the body, distributed to the target sites, metabolized, and excreted .
Result of Action
The inhibition of the PI3K/AKT/mTOR pathway by this compound leads to a decrease in cell proliferation and an increase in cell death . This makes it a potential therapeutic agent for diseases characterized by overactive cell proliferation, such as cancer .
Analyse Biochimique
Biochemical Properties
5-Methylthieno[2,3-d]pyrimidin-4(3h)-one has been identified as a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound interacts with the PI3K enzyme, inhibiting its activity and thereby affecting various biochemical reactions within the cell .
Cellular Effects
The inhibition of PI3K by this compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cancer cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the PI3K enzyme, leading to its inhibition . This inhibition can result in changes in gene expression and cellular signaling pathways, particularly those involved in cell growth and survival .
Temporal Effects in Laboratory Settings
Its inhibitory effects on PI3K and the subsequent impact on cellular functions suggest potential long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory effects on PI3K, it is likely to influence pathways regulated by this enzyme .
Subcellular Localization
Given its activity as a PI3K inhibitor, it may be localized to areas of the cell where PI3K is active .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-aminothiophene-3-carboxylate with formamidine acetate in N-methylpyrrolidone at 135°C under an argon atmosphere. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Applications De Recherche Scientifique
5-Methylthieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its potential anticancer and antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the methyl group at the 5-position.
6-Bromo-5-methylthieno[2,3-d]pyrimidin-4-ol: Contains a bromine atom at the 6-position and a hydroxyl group at the 4-position.
Uniqueness
5-Methylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the methyl group at the 5-position can enhance its lipophilicity and potentially improve its ability to interact with biological targets .
Propriétés
IUPAC Name |
5-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-4-2-11-7-5(4)6(10)8-3-9-7/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKYSEOOABTTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302746 | |
| Record name | 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43088-64-8 | |
| Record name | 43088-64-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives that contribute to their antimicrobial activity?
A: Research suggests that the presence of a benzimidazole ring at the 6-position of the this compound core is crucial for antimicrobial activity. [, ] Further modifications at the 3-position with substituents like benzyl, acetamide, and 1,2,4-oxadiazol-5-ylmethyl groups have been shown to significantly influence the spectrum and potency of antimicrobial activity. [, ]
Q2: What is the proposed mechanism of action for the antimicrobial activity of these compounds?
A: While the exact mechanism is still under investigation, docking studies suggest that these compounds might target the 16S subunit of ribosomal RNA, similar to aminoglycoside antibiotics. [] Additionally, some derivatives exhibit strong binding affinity for tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme involved in bacterial protein synthesis, suggesting another potential mechanism for their antimicrobial action. []
Q3: What synthetic strategies have been employed to prepare 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives?
A: Researchers have developed an efficient one-step method for synthesizing these compounds. [] This method involves reacting 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid with ortho-phenylenediamines using 1,1’-carbonyldiimidazole as a coupling reagent. [] Further modifications at the 3-position can be achieved through alkylation reactions with appropriate electrophiles. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)








![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)
